molecular formula C14H11BrN2O5S B2764569 Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate CAS No. 477490-71-4

Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate

Cat. No.: B2764569
CAS No.: 477490-71-4
M. Wt: 399.22
InChI Key: FNXWYKYZNABEQD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromobenzamido group, a nitro group, and an ethyl ester group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate typically involves multiple steps. One common method starts with the nitration of thiophene to introduce the nitro group at the 5-position. This is followed by the bromination of benzamide to obtain 4-bromobenzamide. The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromobenzamido group can be reduced to a benzamido group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of benzamido derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromobenzamido group can form hydrogen bonds with target proteins, affecting their function. The thiophene ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate
  • Ethyl 2-(4-chlorobenzamido)-5-nitrothiophene-3-carboxylate
  • Ethyl 2-(4-bromobenzamido)-5-methylthiophene-3-carboxylate

Uniqueness

Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate is unique due to the presence of both a bromobenzamido group and a nitro group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O5S/c1-2-22-14(19)10-7-11(17(20)21)23-13(10)16-12(18)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXWYKYZNABEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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